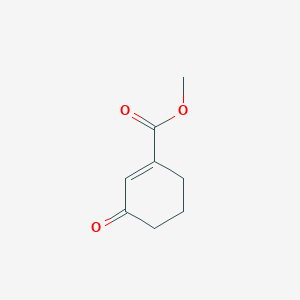

Methyl 3-oxocyclohex-1-enecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxocyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFRZAWONSENGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342355 | |

| Record name | Methyl 3-oxocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-74-6 | |

| Record name | Methyl 3-oxocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-cyclohex-1-enecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-oxocyclohex-1-enecarboxylate CAS number 54396-74-6

An In-depth Technical Guide to Methyl 3-oxocyclohex-1-enecarboxylate (CAS 54396-74-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Introduction: A Versatile Synthon

This compound (CAS No. 54396-74-6) is a bifunctional organic molecule that has garnered significant attention as a versatile building block. Its structure, featuring an α,β-unsaturated ketone (enone) system and a methyl ester, offers two distinct points of reactivity, making it an ideal precursor for the synthesis of complex cyclic systems. This strategic importance is particularly pronounced in the development of pharmaceutical intermediates and agrochemicals, where the construction of six-membered rings is a common motif. Recent studies have highlighted its utility in crafting novel anticonvulsant agents and its enhanced reactivity in various carbon-carbon bond-forming reactions.

Physicochemical & Spectroscopic Profile

The compound is typically a colorless to pale yellow liquid.[1] Proper handling and storage are critical to maintain its purity; it should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 54396-74-6 | [2][3] |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2] |

| Appearance | Colorless to Light Yellow Liquid | [1] |

| Boiling Point | 95-100 °C @ 1.6 Torr | [1] |

| Predicted Density | 1.169 ± 0.06 g/cm³ | [1] |

| Storage Temp. | 2-8°C | [1] |

Table 2: Predicted Spectroscopic Data

While raw spectral data requires experimental acquisition, the expected characteristic signals can be predicted based on the molecule's structure. Spectral data sets for this compound are available for reference from chemical suppliers.[4]

| Spectroscopy | Characteristic Signals |

| ¹H NMR | δ ≈ 5.9-6.1 ppm (s, 1H, vinylic H); δ ≈ 3.7 ppm (s, 3H, -OCH₃); δ ≈ 2.3-2.6 ppm (m, 4H, allylic & α-keto CH₂); δ ≈ 2.0-2.2 ppm (m, 2H, CH₂) |

| ¹³C NMR | δ ≈ 198 ppm (C=O, ketone); δ ≈ 165 ppm (C=O, ester); δ ≈ 155 ppm (vinylic C-CO₂Me); δ ≈ 130 ppm (vinylic C-H); δ ≈ 52 ppm (-OCH₃); δ ≈ 35-38 ppm (allylic & α-keto CH₂); δ ≈ 22 ppm (CH₂) |

| FT-IR (ν, cm⁻¹) | ≈ 1720 (C=O, ester stretch); ≈ 1680 (C=O, ketone stretch); ≈ 1620 (C=C, alkene stretch); ≈ 1250 (C-O, ester stretch) |

| Mass Spec (EI) | m/z = 154 (M⁺); fragments corresponding to loss of -OCH₃ (123) and -CO₂CH₃ (95) |

Synthesis and Mechanism: The Robinson Annulation

The construction of the cyclohexenone ring system is classically achieved via the Robinson annulation , a powerful ring-forming reaction discovered by Robert Robinson in 1935.[5] This reaction sequence elegantly combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring from acyclic precursors.[5][6][7]

Mechanistic Pathway

The synthesis initiates with a Michael addition , where a nucleophilic enolate (the Michael donor) attacks an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9] This is followed by an intramolecular Aldol condensation of the resulting 1,5-dicarbonyl intermediate, which upon dehydration, yields the final cyclohexenone product.[10]

Protocol: Synthesis of this compound

This protocol describes a plausible and robust synthesis based on the Robinson annulation pathway.

Materials:

-

Methyl acetoacetate (Michael Donor)

-

Methyl vinyl ketone (MVK) (Michael Acceptor)

-

Sodium methoxide (NaOMe) in Methanol (Base)

-

Anhydrous Methanol (Solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 25% solution of sodium methoxide in methanol (1.1 equivalents). The solution is cooled to 0°C in an ice bath.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the basic solution is crucial to control the initial exothermic deprotonation and prevent self-condensation of the methyl acetoacetate.

-

-

Enolate Formation: Methyl acetoacetate (1.0 equivalent) dissolved in anhydrous methanol is added dropwise to the cooled NaOMe solution over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure complete formation of the enolate.

-

Self-Validation: The formation of the sodium enolate is a well-established, high-yielding reaction. Complete deprotonation is key for the subsequent Michael addition to proceed efficiently.

-

-

Michael Addition: Methyl vinyl ketone (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours.

-

Aldol Condensation & Dehydration: The reaction mixture is gently heated to reflux (approx. 65°C) for 2-3 hours. The reaction progress is monitored by TLC.

-

Causality: Heating provides the activation energy for the intramolecular aldol condensation to form the six-membered ring, followed by base-catalyzed dehydration (loss of water) to yield the thermodynamically stable, conjugated enone system.[10]

-

-

Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by pouring it into a beaker of ice-cold saturated aqueous NH₄Cl. The pH is adjusted to ~5-6 with 1M HCl.

-

Causality: Quenching with a mild acid like NH₄Cl neutralizes the strong base (NaOMe) and protonates any remaining enolates, stopping the reaction.

-

-

Extraction and Purification: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Self-Validation: This standard aqueous workup effectively removes inorganic salts and residual methanol. Washing with brine helps to break any emulsions and further dry the organic layer.

-

-

Final Purification: The resulting crude oil is purified by vacuum distillation (e.g., at 95-100 °C @ 1.6 Torr[1]) or column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity: A Hub for Molecular Elaboration

The dual functionality of the title compound makes it a powerful intermediate for further synthetic transformations. Its reactivity is dominated by the electrophilic nature of the enone system.

Michael Addition (Conjugate Addition)

As a classic Michael acceptor, the β-carbon of the enone is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors).[8] This reaction is a cornerstone of C-C bond formation.[9]

This reactivity is fundamental to its application in building molecular complexity, allowing for the introduction of diverse substituents at the C4 position of the cyclohexenone ring.

Applications in Drug Discovery & Development

The cyclohexenone scaffold is a common feature in many biologically active molecules, including steroids and alkaloids.[5] this compound serves as an accessible entry point to this structural class.

-

Scaffold for Novel Therapeutics: Its utility has been demonstrated in the synthesis of new anticonvulsant agents, where the core structure is modified to interact with biological targets like GABA receptors.

-

Intermediate for Complex Synthesis: The compound is a key starting material for multi-step syntheses. The enone functionality can be used to direct the formation of further rings or to introduce stereocenters, while the ester can be hydrolyzed, reduced, or converted into other functional groups.

The following diagram illustrates a conceptual workflow where the title compound is used as a starting point for a hypothetical drug candidate.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity, rooted in the classic mechanisms of the Robinson annulation and Michael addition, combined with its bifunctional nature, provides a reliable and versatile platform for the construction of complex molecular architectures. For scientists and researchers in drug discovery, this compound represents an efficient and powerful starting point for the development of novel therapeutics containing the valuable cyclohexanone core.

References

-

LookChem. (n.d.). METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE manufacturers and suppliers in india. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-3-oxocyclohexanecarboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-oxo-1-cyclohexene-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Robinson Annulation Made EASY. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxocyclopent-1-enecarboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE(54396-74-6) 1H NMR spectrum [chemicalbook.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Robinson Annulation [organic-chemistry.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael Addition [organic-chemistry.org]

An In-depth Technical Guide to Methyl 3-oxocyclohex-1-enecarboxylate: Synthesis, Reactivity, and Applications in Drug Development

Introduction

Methyl 3-oxocyclohex-1-enecarboxylate is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic synthesis. Its unique structural motif, featuring a conjugated enone system and a chemically tractable ester group, renders it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental properties, synthesis, and chemical reactivity of this compound, with a particular focus on its strategic applications in the synthesis of natural products and pharmaceutically active compounds. For researchers and professionals in drug development, a thorough understanding of this reagent's behavior is paramount for designing efficient and innovative synthetic routes.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| CAS Number | 54396-74-6 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~250 °C (predicted) | |

| Density | ~1.15 g/cm³ (predicted) | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: The Robinson Annulation

The most prominent and historically significant method for synthesizing this compound and its derivatives is the Robinson annulation.[3][4] This powerful reaction sequence, discovered by Sir Robert Robinson in 1935, facilitates the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[3]

Mechanistic Causality

The Robinson annulation is a testament to the elegant orchestration of fundamental organic reactions. The process typically involves the reaction of a ketone with methyl vinyl ketone or a suitable surrogate.[3] In the context of synthesizing our target molecule, a more tailored approach using a β-keto ester as the Michael donor is employed. The reaction proceeds through the following key steps:

-

Michael Addition: An enolate, generated from a suitable precursor, acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This conjugate addition is a thermodynamically controlled process that forms a new carbon-carbon bond at the β-position of the acceptor.[5][6]

-

Intramolecular Aldol Condensation: The product of the Michael addition, a 1,5-dicarbonyl compound, then undergoes an intramolecular aldol condensation.[7] A base facilitates the formation of an enolate, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield the final α,β-unsaturated ketone, which is the thermodynamically more stable product.[8]

The choice of base and reaction conditions is critical to ensure the desired outcome and minimize side reactions. Common bases include sodium ethoxide, sodium hydroxide, and potassium carbonate.

Experimental Workflow: A Representative Protocol

A general protocol for the synthesis of a cyclohexenone derivative via Robinson annulation is as follows. Note that specific conditions may vary based on the substrates.

-

Enolate Formation: The starting ketone is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with a catalytic amount of base (e.g., sodium ethoxide) to generate the enolate.

-

Michael Addition: The α,β-unsaturated ketone (e.g., methyl vinyl ketone) is added dropwise to the enolate solution at a controlled temperature, typically room temperature or below. The reaction is stirred until the Michael addition is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Cyclization and Dehydration: The reaction mixture is then heated to promote the intramolecular aldol condensation and subsequent dehydration. In some cases, the addition of a stronger base or acid catalyst may be necessary.

-

Workup and Purification: The reaction is quenched, typically with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield the desired cyclohexenone.

Figure 2. Key reaction pathways of this compound.

Applications in Drug Development and Total Synthesis

The structural motifs accessible from this compound are prevalent in a wide array of biologically active molecules, including steroids, terpenoids, and alkaloids.

Steroid Synthesis

The Wieland-Miescher ketone, a classic product of a Robinson annulation, is a fundamental building block in the synthesis of numerous steroids. [3]While not directly this compound, the underlying synthetic strategy highlights the importance of this class of compounds in accessing the core steroid nucleus.

Alkaloid Synthesis

The fused ring systems of many alkaloids can be constructed using annulation strategies that employ cyclohexenone derivatives. For instance, the total synthesis of (+)-fawcettimine, a Lycopodium alkaloid with potential applications in inhibiting acetylcholinesterase, has utilized a Robinson annulation approach. [3]

Asymmetric Synthesis

Modern advancements have led to the development of asymmetric Robinson annulations, often employing chiral catalysts, to produce enantiomerically enriched cyclohexenone derivatives. This is of paramount importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the vinylic proton, and the aliphatic protons of the cyclohexene ring. |

| ¹³C NMR | Resonances for the ester carbonyl, the ketone carbonyl, the olefinic carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the α,β-unsaturated ketone carbonyl, the ester carbonyl, and the C=C double bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and absorption frequencies can be found in chemical databases such as ChemicalBook. [9]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its synthesis via the Robinson annulation and its reactivity as a Michael acceptor are fundamental concepts in the repertoire of synthetic chemists. For professionals in drug discovery and development, a deep understanding of the synthesis, reactivity, and strategic applications of this valuable building block is essential for the innovation of novel therapeutic agents.

References

-

Wikipedia. Robinson annulation. [Link]

-

Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

-

MDPI. (2008). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. [Link]

-

ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

-

PubChem. 3-Cyclohexene-1-carboxylic acid, methyl ester. [Link]

-

PubChem. Methyl 4-methyl-3-cyclohexene-1-carboxylate. [Link]

-

PubChem. 4-Methyl-3-cyclohexene-1-carboxylic Acid. [Link]

-

Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

-

Scribd. Michael Robinson Annulation. [Link]

-

PubChem. Methyl 6-methylcyclohex-3-ene-1-carboxylate. [Link]

-

ResearchGate. (2008). (PDF) Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. [Link]

-

PubChemLite. 3-oxo-cyclohex-1-enecarboxylic acid methyl ester. [Link]

-

PubChem. Methyl 2-oxocyclohex-3-ene-1-carboxylate. [Link]

-

PubChem. Methyl 1-methylcyclohex-3-ene-1-carboxylate. [Link]

-

PubChem. Methyl 3-oxocyclopent-1-enecarboxylate. [Link]

-

PubChem. Methyl 1-methyl-3-oxocyclohexane-1-carboxylate. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

ResearchGate. (2010). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-oxocyclohex-3-ene-1-carboxylate | C8H10O3 | CID 13183932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE(54396-74-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectroscopy of Methyl 3-oxocyclohex-1-enecarboxylate

This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-oxocyclohex-1-enecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough understanding of this α,β-unsaturated ketoester.

Introduction: The Structural Significance of this compound

This compound is a versatile building block in organic synthesis. Its conjugated system, comprising a ketone and an ester, offers multiple sites for chemical modification, making it a valuable precursor for a wide range of more complex molecules. Understanding its structure and electronic properties is paramount for its effective utilization, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a comprehensive analysis of chemical shifts, coupling constants, and peak assignments.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of a high-resolution NMR spectrum is foundational to accurate structural elucidation. The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.

Step-by-Step Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound due to its excellent dissolving power for a wide range of organic molecules.[1] It is important that the solvent is free of water and other impurities.[2]

-

Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Sample Preparation :

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently swirl the vial to ensure the sample is completely dissolved. A brief period in an ultrasonic bath can aid in dissolving stubborn solids.[4]

-

To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a specialized filter into a clean NMR tube.[1]

-

-

NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube. Scratches or imperfections in the glass can distort the magnetic field homogeneity, leading to broadened spectral lines.[1]

-

Internal Standard : Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0 ppm.[2]

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The expected chemical shifts, multiplicities, and coupling constants are detailed below.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~6.8 | Singlet (or narrow triplet) | - | 1H |

| -OCH₃ | ~3.8 | Singlet | - | 3H |

| H-4 | ~2.5 | Triplet | ~6.0 | 2H |

| H-5 | ~2.1 | Quintet (or multiplet) | ~6.0 | 2H |

| H-6 | ~2.4 | Triplet | ~6.0 | 2H |

Interpretation of the ¹H NMR Spectrum

-

H-2 (Olefinic Proton) : This proton is attached to an sp²-hybridized carbon that is part of a conjugated system and is deshielded by the electron-withdrawing ester group. This results in a chemical shift in the downfield region, expected around 6.8 ppm. Due to the absence of adjacent protons, this signal is anticipated to be a singlet, although very weak long-range coupling to the H-4 protons might cause some broadening or a very narrow triplet.

-

-OCH₃ (Methyl Ester Protons) : The three protons of the methyl group are in a relatively shielded environment, but are attached to an oxygen atom, which is electronegative. This leads to a singlet (as there are no adjacent protons) at approximately 3.8 ppm.

-

H-4, H-5, and H-6 (Aliphatic Protons) : These methylene protons are on sp³-hybridized carbons.

-

The H-4 protons are adjacent to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect results in a chemical shift around 2.5 ppm. They are coupled to the two H-5 protons, leading to a triplet multiplicity (n+1 rule, where n=2).

-

The H-6 protons are alpha to the double bond, which also causes a deshielding effect, placing their signal around 2.4 ppm. They are coupled to the two H-5 protons, resulting in a triplet.

-

The H-5 protons are coupled to both the H-4 and H-6 protons (four neighboring protons in total). This would ideally lead to a quintet. However, if the coupling constants are not identical, a more complex multiplet may be observed. Their chemical shift is expected to be the most upfield of the ring protons, around 2.1 ppm, as they are the furthest from the electron-withdrawing groups.

-

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~198 |

| C=O (Ester) | ~165 |

| C-1 | ~130 |

| C-2 | ~140 |

| -OCH₃ | ~52 |

| C-3 | ~36 |

| C-4 | ~28 |

| C-5 | ~22 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons : The spectrum will show two distinct signals for the carbonyl carbons in the very downfield region. The ketone carbonyl (C-3) is typically found at a higher chemical shift (around 198 ppm) than the ester carbonyl (around 165 ppm).[5]

-

Olefinic Carbons : The two sp²-hybridized carbons of the double bond will appear in the region of 120-150 ppm. C-1, being directly attached to the electron-withdrawing ester group, will be at a slightly lower chemical shift (around 130 ppm) compared to C-2 (around 140 ppm).

-

Methyl Ester Carbon (-OCH₃) : This carbon will show a signal around 52 ppm.

-

Aliphatic Carbons : The three sp³-hybridized carbons of the ring will be found in the upfield region of the spectrum. C-3, being alpha to the ketone, will be the most deshielded of the three (around 36 ppm). C-4 and C-5 will be at progressively lower chemical shifts (around 28 ppm and 22 ppm, respectively).

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound with the numbering used for NMR assignments.

Caption: Structure of this compound.

Trustworthiness and Self-Validation of Protocols

The protocols described in this guide are designed to be self-validating. The use of a known internal standard (TMS) ensures the accuracy of chemical shift referencing.[2] The clarity and resolution of the resulting spectrum are direct indicators of the quality of the sample preparation; sharp, well-defined peaks with minimal baseline distortion are indicative of a pure, particulate-free sample.[3] Furthermore, the consistency of the observed chemical shifts and coupling patterns with established principles of NMR spectroscopy for α,β-unsaturated systems provides a high degree of confidence in the structural assignment.[6]

Conclusion

This technical guide provides a comprehensive overview of the NMR spectroscopy of this compound. By understanding the principles behind the spectral data and following best practices for sample preparation and data acquisition, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The provided predicted data serves as a reliable reference for the interpretation of experimentally obtained spectra.

References

-

University of Wisconsin-Madison, Department of Chemistry. NMR Sample Preparation. Available at: [Link]

-

Massachusetts Institute of Technology (MIT) OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.[2] Available at: [Link]

-

Preparation of a Liquid State NMR Sample.[4] YouTube. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide.[3] Available at: [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. Ketone Spectroscopy.[6] Available at: [Link]

-

Signal Areas. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts.[6] Available at: [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra.[7] Available at: [Link]

Sources

- 1. METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE(54396-74-6) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Versatile Synthetic Building Block: A Technical Guide to the Discovery and First Synthesis of Methyl 3-oxocyclohex-1-enecarboxylate

Introduction

In the landscape of organic synthesis, the α,β-unsaturated β-keto ester scaffold is a cornerstone, providing a versatile entry point for the construction of complex carbocyclic and heterocyclic systems. Among these, Methyl 3-oxocyclohex-1-enecarboxylate stands out as a fundamental six-membered ring building block. Its unique arrangement of functional groups—a conjugated enone system and a β-keto ester—offers multiple reactive sites for strategic synthetic manipulations. This technical guide provides an in-depth exploration of the historical discovery and the first reliable synthetic routes to this pivotal molecule, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative traces the evolution of its synthesis from a foundational intramolecular cyclization to the modern methods developed for introducing unsaturation.

Part 1: The Foundational Discovery - Intramolecular Cyclization via the Dieckmann Condensation

The story of this compound begins not with the unsaturated molecule itself, but with its saturated precursor, methyl 2-oxocyclohexanecarboxylate. The intellectual framework for its creation was laid in 1894 by the German chemist Walter Dieckmann. His seminal work on the base-catalyzed intramolecular condensation of dicarboxylic acid esters, now universally known as the Dieckmann Condensation, provided the first rational and efficient method for forming cyclic β-keto esters.[1]

The Dieckmann condensation is the intramolecular variant of the more general Claisen condensation.[2] Its discovery was a landmark in synthetic chemistry, enabling the construction of 5- and 6-membered rings—structures that are ubiquitous in natural products and pharmaceuticals—with high efficiency.[2][3]

The Causality Behind the Reaction: A Mechanistic Perspective

The driving force for the Dieckmann condensation is the formation of a thermodynamically stable, resonance-delocalized enolate of the final β-keto ester product.[3][4] The reaction requires a strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification side reactions.

The synthesis of the saturated precursor to our target molecule, methyl 2-oxocyclohexanecarboxylate, is achieved through the Dieckmann condensation of dimethyl pimelate (a 1,7-diester). The mechanism unfolds as follows:

-

Enolate Formation: A strong base (e.g., sodium methoxide) abstracts an acidic α-proton from one of the ester groups of dimethyl pimelate to form a nucleophilic enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key step forms the six-membered ring and generates a tetrahedral intermediate.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester, methyl 2-oxocyclohexanecarboxylate.

-

Final Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between its two carbonyl groups. The methoxide base rapidly and irreversibly deprotonates this position, forming a stable enolate. This final deprotonation step is the thermodynamic sink that drives the reaction to completion.

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral methyl 2-oxocyclohexanecarboxylate.

Caption: Workflow of the Dieckmann Condensation for ring formation.

Part 2: The Modern Breakthrough - Synthesis of the Unsaturated System

While the Dieckmann condensation provided access to the saturated carbocyclic core, the "first synthesis" of the conjugated enone system, this compound, represents a more modern chapter in synthetic methodology. The direct and high-yielding conversion of ketones and β-keto esters to their α,β-unsaturated counterparts was a significant challenge for early organic chemists. It was not until the 1970s that truly efficient and general methods were developed.

The work of H. J. Reich and, separately, D. Liotta in the mid-1970s marked a turning point. They introduced new reagents and protocols that allowed for the controlled introduction of α,β-unsaturation under mild conditions, a crucial advancement for the synthesis of complex molecules.[5]

The Reich Pathway: Selenoxide Elimination

In 1975, H. J. Reich, J. M. Renga, and I. L. Reich published a landmark paper on the use of organoselenium chemistry to convert ketones to enones.[5] Their method, involving a syn-elimination of a phenyl selenoxide intermediate, became a powerful and widely adopted strategy.

Causality and Mechanism:

-

Enolate Formation & Selenation: The starting β-keto ester (methyl 2-oxocyclohexanecarboxylate) is first deprotonated to form its enolate. This nucleophile is then treated with an electrophilic selenium reagent, typically phenylselenyl chloride (PhSeCl) or bromide (PhSeBr), to form an α-phenylseleno β-keto ester.

-

Oxidation: The α-phenylseleno intermediate is then oxidized, commonly with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the corresponding selenoxide.

-

Syn-Elimination: The selenoxide undergoes a spontaneous, concerted intramolecular syn-elimination at or below room temperature. The selenoxide oxygen acts as an internal base, abstracting a proton from the adjacent carbon, leading to the formation of a carbon-carbon double bond and the elimination of phenylselenenic acid (PhSeOH). This step is highly efficient and proceeds under mild conditions, preserving other sensitive functional groups.

Caption: The Reich pathway for α,β-dehydrogenation via selenoxide elimination.

This organoselenium-based approach represented the first truly general and high-yielding method for this transformation, marking a key milestone in the synthesis of compounds like this compound.

Part 3: Experimental Protocols and Data

The following protocols are based on the seminal discoveries and subsequent optimizations, representing a reliable pathway to the target compound.

Protocol 1: Synthesis of Methyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

This procedure is adapted from established methods for the Dieckmann condensation of 1,7-diesters.[3][4]

Materials:

-

Dimethyl pimelate

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous toluene.

-

The suspension is heated to reflux with stirring.

-

A solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene is added dropwise over 1-2 hours.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours, during which a solid precipitate will form.

-

The reaction is cooled to room temperature and then to 0°C in an ice bath.

-

The reaction is quenched by the slow, careful addition of concentrated HCl until the mixture is acidic (pH ~2-3).

-

The layers are separated in a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude methyl 2-oxocyclohexanecarboxylate is purified by vacuum distillation.

| Parameter | Value |

| Starting Material | Dimethyl Pimelate |

| Base | Sodium Methoxide |

| Solvent | Toluene |

| Reaction Temp. | Reflux (~110 °C) |

| Typical Yield | 75-85% |

Table 1: Summary of Reaction Parameters for Dieckmann Condensation.

Protocol 2: Synthesis of this compound via Selenoxide Elimination (Reich Method)

This protocol is based on the methodology developed by Reich et al.[5]

Materials:

-

Methyl 2-oxocyclohexanecarboxylate

-

Lithium diisopropylamide (LDA) in THF

-

Phenylselenyl chloride (PhSeCl)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Enolate Formation: A solution of methyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a solution of LDA (1.1 equivalents) in THF at -78°C under a nitrogen atmosphere. The mixture is stirred for 30-60 minutes.

-

Selenation: A solution of phenylselenyl chloride (1.1 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred for 1 hour at -78°C, then allowed to warm to room temperature.

-

Workup 1: The reaction is quenched with saturated NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude α-phenylseleno keto ester.

-

Oxidation & Elimination: The crude α-phenylseleno intermediate is dissolved in dichloromethane and cooled to 0°C. Hydrogen peroxide (30% solution, 2-3 equivalents) is added dropwise. The reaction is typically exothermic.

-

The mixture is stirred vigorously at 0°C to room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup 2: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

| Parameter | Value |

| Starting Material | Methyl 2-oxocyclohexanecarboxylate |

| Key Reagents | LDA, PhSeCl, H₂O₂ |

| Solvent | THF, DCM |

| Reaction Temp. | -78 °C to Room Temp. |

| Typical Yield | 70-90% |

Table 2: Summary of Reaction Parameters for Selenoxide Elimination.

Conclusion

The synthesis of this compound is a tale of two distinct eras in organic chemistry. Its conceptual foundation lies in the classic era of name reactions, with Walter Dieckmann's discovery of intramolecular ester condensation providing the key to constructing the carbocyclic framework. However, the final, crucial step of introducing the conjugated double bond was not efficiently realized until nearly a century later, with the advent of modern synthetic methods. The organoselenium-based protocol developed by H.J. Reich provided the first general and reliable solution, transforming the saturated precursor into the versatile unsaturated building block. This two-stage synthetic journey, from a 19th-century cyclization to a 20th-century oxidation, perfectly encapsulates the evolution of synthetic strategy and the relentless pursuit of efficiency and control that defines the field.

References

-

Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

-

Dieckmann Condensation. SynArchive. (n.d.). Retrieved from [Link]

-

Dieckmann condensation. chemeurope.com. (n.d.). Retrieved from [Link]

-

Liu, H. J., Ngooi, T. K., & Browne, E. N. C. (1988). Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one. Canadian Journal of Chemistry, 66(12), 3143-3149. [Link]

-

Dieckmann Condensation. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Reich, H. J., Renga, J. M., & Reich, I. L. (1975). Organoselenium Chemistry. Conversion of Ketones to Enones by Selenoxide Syn Elimination. Journal of the American Chemical Society, 97(19), 5434–5447. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Liotta, D., & Zima, G. (1975). A convenient method for the α-halogenation of ketones. Tetrahedron Letters, 16(7), 519-522. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Reich, H.J., Renga, J.M. and Reich, I.L. (1975) Organoselenium Chemistry. Conversion of Ketones to Enones by Selenoxide Syn Elimination. Journal of the American Chemical Society, 97, 5434-5447. - References - Scientific Research Publishing [scirp.org]

A Theoretical and Computational Guide to Methyl 3-oxocyclohex-1-enecarboxylate: Bridging DFT Calculations with Experimental Reality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxocyclohex-1-enecarboxylate is a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures relevant to pharmaceuticals and materials science. A profound understanding of its electronic and structural properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive framework for the theoretical study of this compound using Density Functional Theory (DFT) calculations. We will explore the conformational landscape, electronic properties, and spectroscopic features of this molecule, critically comparing the computational results with available experimental data to establish a self-validating protocol. This guide is designed to empower researchers to leverage computational chemistry for a deeper understanding and more predictable application of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound belongs to the class of cyclic β-keto esters, a prominent motif in organic chemistry. Its bifunctional nature, possessing both a nucleophilic β-carbon and an electrophilic carbonyl group, makes it a valuable precursor in a variety of chemical transformations. Its applications span from the synthesis of natural products to the development of novel therapeutic agents. A detailed comprehension of its conformational preferences, frontier molecular orbitals, and vibrational modes is crucial for predicting its reactivity and designing new synthetic routes.

Computational chemistry, particularly DFT, offers a powerful lens through which to examine these properties at a molecular level. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information that complements and often precedes experimental investigation.

Theoretical and Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable computational study is a well-chosen methodology that has been validated against experimental data. For a molecule like this compound, a robust approach involves a combination of geometry optimization, frequency analysis, and the calculation of electronic properties.

Computational Protocol

The following step-by-step protocol outlines a field-proven workflow for the DFT analysis of this compound.

Step 1: Initial Structure Generation

-

Construct the 3D structure of this compound using a molecular builder.

Step 2: Geometry Optimization

-

Perform a full geometry optimization without any symmetry constraints. This allows the molecule to find its true energy minimum.

-

Causality: The choice of functional and basis set is critical for accuracy. For organic molecules of this nature, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost. The 6-311+G(d,p) basis set is recommended as it includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.

Step 3: Frequency Analysis

-

Calculate the vibrational frequencies at the same level of theory as the optimization.

-

Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be directly compared to experimental Infrared (IR) spectra.

Step 4: Calculation of Electronic Properties

-

From the optimized geometry, compute key electronic properties such as:

-

Frontier Molecular Orbitals (HOMO and LUMO): These are crucial for understanding the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This method allows for the study of charge delocalization and intramolecular interactions.

-

Step 5: Spectroscopic Simulation

-

Simulate the ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Simulate the IR spectrum from the calculated vibrational frequencies.

Workflow Diagram

Caption: A typical workflow for DFT calculations and validation.

Predicted Molecular Properties and Spectroscopic Signatures

Executing the aforementioned computational protocol yields a detailed picture of the molecule's characteristics.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. For this compound, the cyclohexene ring is expected to adopt a half-chair conformation to minimize steric strain. Key bond lengths and angles can be extracted and compared with crystallographic data of similar structures if available.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C=O (keto) bond length | ~1.22 Å |

| C=O (ester) bond length | ~1.21 Å |

| C=C bond length | ~1.34 Å |

| O-CH₃ bond length | ~1.43 Å |

| C-C-C bond angles in ring | Varying from ~112° to ~123° |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and stability.

-

Frontier Molecular Orbitals: The HOMO is predicted to be localized primarily on the enolate moiety (the C=C-C=O system), indicating that this is the primary site for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon of the ketone, marking it as the most likely site for nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm these predictions, showing negative potential (red/yellow) around the carbonyl oxygens, indicating electron-rich regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and the carbonyl carbon of the ketone, indicating electron-poor regions prone to nucleophilic attack.

The Structural Elucidation of Methyl 3-oxocyclohex-1-enecarboxylate Derivatives: A Technical Guide for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive small molecules is paramount. The precise arrangement of atoms in a molecule dictates its function, its interactions with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth exploration of the crystal structure analysis of methyl 3-oxocyclohex-1-enecarboxylate and its derivatives, a class of compounds recognized for their diverse biological activities. We will delve into the synthetic strategies, the art and science of crystallization, the principles of X-ray diffraction, and the interpretation of the resulting structural data, all within the context of modern drug discovery.

The Significance of the Cyclohexenone Scaffold in Medicinal Chemistry

The cyclohexenone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] These activities span a remarkable range, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The reactivity of the α,β-unsaturated ketone system, coupled with the conformational flexibility of the six-membered ring, allows for diverse interactions with biological macromolecules. This compound serves as a versatile starting material for the synthesis of a multitude of derivatives, enabling the systematic exploration of structure-activity relationships (SAR). A thorough understanding of the crystal structure of these derivatives provides a rational basis for designing molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound Derivatives: The Robinson Annulation

A cornerstone in the synthesis of cyclohexenone derivatives is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto a ketone. The general workflow for the synthesis of a this compound derivative via this method is outlined below.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Objective: To synthesize a substituted this compound derivative using the Robinson Annulation.

Materials:

-

Substituted cyclohexanone

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Procedure:

-

Michael Addition:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted cyclohexanone (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the enolate.

-

Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude Michael adduct.

-

-

Intramolecular Aldol Condensation & Dehydration:

-

Dissolve the crude Michael adduct in ethanol.

-

Add a catalytic amount of sodium ethoxide.

-

Heat the mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, neutralize with 1 M HCl, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final this compound derivative.

-

Figure 2: General workflow for crystallization by slow evaporation.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. [3]When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms can be determined.

The X-ray Crystallography Workflow

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected from multiple orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates.

Interpreting the Crystal Structure: From Data to Insights

The output of a successful crystal structure determination is a wealth of information that can be used to understand the molecule's properties and its potential for drug development.

Key Crystallographic Parameters

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that hold the molecules together in the crystal lattice. |

Example Crystal Data for a Cyclohexenone Derivative

The following table presents representative crystal data for a cyclohexenone derivative, tert-butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate. [4]

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₂ClNO₃ |

| Molecular Weight | 335.82 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.0801 (3) |

| b (Å) | 10.9095 (3) |

| c (Å) | 29.2474 (7) |

| Volume (ų) | 3535.39 (16) |

| Z | 8 |

This data provides a unique fingerprint of the crystalline solid and is the foundation for a detailed analysis of the molecular structure. For instance, the dihedral angle between the phenyl ring and the conjugated part of the enaminone ring in this molecule was determined to be 55.19 (9)°. [4]This type of conformational information is invaluable for understanding how the molecule might fit into the binding pocket of a target protein.

Applications in Drug Development: From Structure to Function

The detailed structural information obtained from crystal structure analysis is a powerful tool in drug discovery and development.

Structure-Activity Relationship (SAR) Studies

By determining the crystal structures of a series of related derivatives with varying biological activities, researchers can establish clear structure-activity relationships. This allows for the rational design of new compounds with improved properties. For example, understanding how different substituents on the cyclohexenone ring affect the overall conformation and intermolecular interactions can guide the synthesis of more potent and selective inhibitors.

Mechanism of Action and Target Engagement

Cyclohexenone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. [5]One important mechanism of action for some of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [6][7][8]NF-κB is a key regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. [6][9]

Figure 3: Inhibition of the NF-κB signaling pathway by a cyclohexenone derivative.

By inhibiting the IKK complex, certain cyclohexenone derivatives can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. [7]This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Crystal structures of these derivatives in complex with their target proteins can provide atomic-level details of the binding interactions, paving the way for the design of more effective and specific inhibitors.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful and indispensable tool in modern drug discovery. From guiding synthetic strategies to elucidating mechanisms of action, the precise knowledge of a molecule's three-dimensional structure provides a rational framework for the development of novel therapeutics. This guide has provided a comprehensive overview of the key steps involved in this process, from synthesis and crystallization to data analysis and application. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, so too will the importance of crystallographic studies in the quest for new and improved medicines.

References

-

Bioactive Cyclohexenones: A Mini Review. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018). Organic Syntheses. Retrieved from [Link]

-

Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (2025). ResearchGate. Retrieved from [Link]

-

Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. (2008). PubMed. Retrieved from [Link]

-

tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019). ResearchGate. Retrieved from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. Retrieved from [Link]

-

Naturally Occurring NF-κB Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). In-situ. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-oxocyclohex-1-enecarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 3-oxocyclohex-1-enecarboxylate, a key intermediate in pharmaceutical synthesis and materials science. Eschewing a simple data-driven approach, this document delves into the predictive science of solubility, leveraging Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a range of common organic solvents. This theoretical framework is complemented by a detailed, self-validating experimental protocol for the empirical determination of solubility, ensuring a robust and reliable understanding for researchers, scientists, and drug development professionals. The guide is structured to provide not only data but also a deep causal understanding of the underlying physicochemical principles governing solubility.

Introduction: The Significance of Solubility in Application

This compound (C₈H₁₀O₃, Molar Mass: 154.16 g/mol ) is a versatile building block in organic synthesis. Its utility in the production of pharmaceuticals, agrochemicals, and specialty polymers is well-documented. The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents.[1] An informed selection of solvents is paramount to optimizing reaction kinetics, maximizing yield, and ensuring the purity of the final product. This guide provides the theoretical and practical tools necessary to understand and predict the solubility of this compound.

Theoretical Foundation: "Like Dissolves Like" Quantified

The age-old axiom "like dissolves like" serves as a foundational principle in solubility science.[2][3] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSP) offer a powerful quantitative extension of this principle, deconstructing the total cohesive energy of a substance into three distinct parameters:

-

δd (Dispersion): Represents the energy from London dispersion forces, which are present in all molecules.

-

δp (Polar): Accounts for the energy from dipole-dipole interactions in polar molecules.

-

δh (Hydrogen Bonding): Quantifies the energy from hydrogen bonding, a strong type of dipole-dipole interaction.[4]

The total Hansen solubility parameter (δt) is related to these partial parameters by the equation:

δt² = δd² + δp² + δh² [5]

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters must be similar. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

where subscript 1 refers to the solute and subscript 2 to the solvent. A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a greater likelihood of dissolution.[6]

Predictive Modeling of Solubility: A Step-by-Step Protocol

The following protocol outlines the methodology for predicting the solubility of this compound in various organic solvents using the Hansen Solubility Parameter group-contribution method.

Step 1: Estimation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for the target compound, the group-contribution method provides a reliable estimation based on its molecular structure. The molecule is dissected into its constituent functional groups, and the contribution of each group to the overall HSP is summed.

Molecular Structure of this compound:

Group Contribution Calculation:

| Functional Group | Contribution to δd | Contribution to δp | Contribution to δh |

| 4 x -CH₂- (aliphatic) | 1080 | 0 | 0 |

| 1 x >C=C< (cyclic) | 200 | 0 | 0 |

| 1 x >C=O (ketone) | 280 | 500 | 2000 |

| 1 x -COO- (ester) | 390 | 490 | 4500 |

| 1 x -CH₃ | 420 | 0 | 0 |

| Total Contributions | 2370 | 990 | 6500 |

Molar Volume (V) Estimation:

The molar volume is estimated by summing the contributions of each group.

| Functional Group | Molar Volume Contribution (cm³/mol) |

| 4 x -CH₂- (aliphatic) | 66 |

| 1 x >C=C< (cyclic) | 13.7 |

| 1 x >C=O (ketone) | 10.7 |

| 1 x -COO- (ester) | 19.6 |

| 1 x -CH₃ | 31.6 |

| Total Molar Volume (V) | 141.6 cm³/mol |

Calculation of HSP:

δd = ΣFdi / V = 2370 / 141.6 = 16.7 MPa½ δp = √(ΣFpi²) / V = √(990²) / 141.6 = 7.0 MPa½ δh = √(ΣEhi) / V = √(6500) / 141.6 = 0.57 MPa½

Therefore, the estimated Hansen Solubility Parameters for this compound are:

-

δd = 16.7 MPa½

-

δp = 7.0 MPa½

-

δh = 0.57 MPa½

Step 2: Compilation of Solvent HSP Data

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

Step 3: Calculation of Hansen Distance (Ra) and Solubility Prediction

The Hansen distance (Ra) between this compound and each solvent is calculated using the formula provided in Section 2. A smaller Ra value suggests better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |

| This compound | 16.7 | 7.0 | 0.57 | - | - |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.0 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 5.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.6 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 18.9 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 22.5 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 7.3 | Moderate |

Note: The qualitative prediction ("High", "Moderate", "Low") is based on the relative Ra values. A lower Ra generally indicates higher solubility.

Experimental Validation: A Self-Validating Protocol

To ensure the trustworthiness of the predictive model, the following experimental protocol for the determination of the thermodynamic solubility of this compound is provided.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system with a suitable detector

Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Concentration Determination (UV-Vis Spectroscopy Example):

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.[4][7][8]

-

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] Avoid inhalation of vapors and contact with skin and eyes.[9][10] Store the compound in a tightly sealed container in a cool, dry place.[11] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[9]

Conclusion

This guide has provided a comprehensive framework for understanding and predicting the solubility of this compound in organic solvents. By integrating the theoretical principles of Hansen Solubility Parameters with a robust experimental validation protocol, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding solvent selection. The predictive power of the HSP methodology allows for a more efficient and targeted approach to process development, ultimately saving time and resources. The provided experimental workflow ensures the accuracy and reliability of the determined solubility data, fostering a high degree of scientific integrity.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.

- "Hansen solubility parameter." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, en.wikipedia.org/wiki/Hansen_solubility_parameter.

- "Solubility." Chemistry LibreTexts, 2 Oct. 2013, chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)

- "Spectroscopic Techniques." Solubility of Things, vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5tl4emdL2RmXSO9CKaQDMwLJ0gE_OinIxbAQ-b2InyMOnFldcmGwXY7jagppLj-Ya69zs4a_mqA_wTdTqbyjagaX9YM1aeNli4R-4bWBvYFeNt0t-G_m1ZYNG4sAuA-Wa9JbxQk0SBBtH34CLbUQKIZFlcp1.